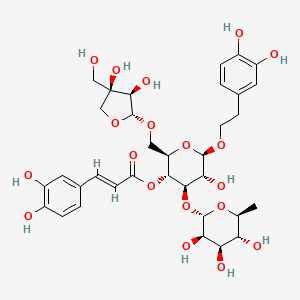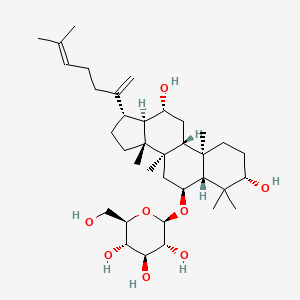
インダコニチン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indaconitine is a diterpenoid alkaloid derived from the Aconitum plant species, particularly from the rhizomes. It belongs to the family Ranunculaceae and is known for its potent biological activities. Historically, Aconitum plants have been used in traditional medicine for their therapeutic properties, including anti-inflammatory and anti-tumor effects .
科学的研究の応用
Indaconitine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a potent inhibitor of acetylcholinesterase, making it valuable in neurological research . Additionally, its anti-arrhythmic properties have been studied for potential therapeutic applications in treating cardiac arrhythmias .
作用機序
Target of Action
Indaconitine, a diterpenoid alkaloid found in the genus Aconitum, primarily targets the central nervous system . It has been shown to exhibit dose-dependent analgesic action through the central nervous system .
Mode of Action
It is presumed to involve the central nervous system . The compound interacts with its targets, leading to changes that result in its analgesic and anti-inflammatory activities .
Biochemical Pathways
The transformation pathways of Indaconitine have been investigated in various processes such as boiling, steaming, and sand frying . These processes lead to the formation of different compounds, indicating that multiple biochemical pathways are affected by Indaconitine .
Pharmacokinetics
A study on the pharmacokinetics of Indaconitine in mice revealed that the compound was administered orally at 2 mg/kg and intravenously at 0.05 mg/kg . The bioavailability of Indaconitine was found to be 25.8% . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of Indaconitine’s action are primarily observed in its analgesic and anti-inflammatory activities . .
Action Environment
The action, efficacy, and stability of Indaconitine can be influenced by various environmental factors. For instance, the transformation pathways of Indaconitine can vary depending on the process used (e.g., boiling, steaming, sand frying), suggesting that the compound’s action can be influenced by the processing environment .
生化学分析
Biochemical Properties
Indaconitine is part of the C19 and C20-diterpenoid alkaloids, a dynamic group of compounds found in various species across the Aconitum genus . These alkaloids have been reported to possess significant pharmacological properties and interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that Aconitum alkaloids can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
A study has reported the pharmacokinetics of Indaconitine in mice after oral and intravenous administration
準備方法
Synthetic Routes and Reaction Conditions: Indaconitine can be synthesized through various chemical processes. One notable method involves the transformation of diterpenoid alkaloids during the sand frying process. This method includes the use of column chromatography for the separation of transformed products, and the structure is identified using nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) .
Industrial Production Methods: Industrial production of indaconitine involves the extraction of the compound from the Aconitum plant rhizomes. The process includes the use of solvents and chromatographic techniques to isolate and purify the compound. The extraction process is optimized to ensure high yield and purity of indaconitine .
化学反応の分析
Types of Reactions: Indaconitine undergoes various chemical reactions, including hydrolysis and elimination reactions. During the sand frying process, indaconitine transforms into different products, such as Δ15(16)-16-demethoxyindaconitine .
Common Reagents and Conditions: The sand frying process involves heating the compound in the presence of sand, which facilitates the transformation. Column chromatography is used to separate the transformed products, and NMR and HR-ESI-MS are employed for structural identification .
Major Products Formed: The major products formed from the transformation of indaconitine include Δ15(16)-16-demethoxyindaconitine and mithaconitine. These transformed products exhibit lower cardiotoxicity and strong anti-arrhythmic activities .
類似化合物との比較
- Aconitine
- Neoaconitine
- Hypoaconitine
- Yunaconitine
Comparison: Indaconitine is unique among diterpenoid alkaloids due to its specific transformation products and their distinct biological activities. For instance, mithaconitine, a transformed product of indaconitine, exhibits lower cardiotoxicity compared to aconitine . Additionally, indaconitine’s potent inhibition of acetylcholinesterase sets it apart from other similar compounds .
Indaconitine’s unique properties and transformation pathways make it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
4491-19-4 |
|---|---|
分子式 |
C34H47NO10 |
分子量 |
629.7 g/mol |
IUPAC名 |
[(2R,3R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22+,23+,24-,25?,26+,27-,28?,29?,31+,32+,33-,34?/m1/s1 |
InChIキー |
PHDZNMWTZQPAEW-LXEXWYGISA-N |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
異性体SMILES |
CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
正規SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
同義語 |
8-Acetyl ludaconitine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)




![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)

![5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B600419.png)


